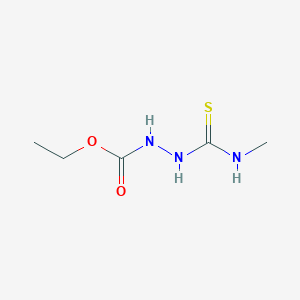

Ethyl N-(methylcarbamothioylamino)carbamate

描述

属性

IUPAC Name |

ethyl N-(methylcarbamothioylamino)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N3O2S/c1-3-10-5(9)8-7-4(11)6-2/h3H2,1-2H3,(H,8,9)(H2,6,7,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGKDONBYFRNJST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NNC(=S)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80497479 | |

| Record name | Ethyl 2-(methylcarbamothioyl)hydrazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80497479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53065-50-2 | |

| Record name | Ethyl 2-(methylcarbamothioyl)hydrazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80497479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Reductive Amination of 3-Hydroxy Acetophenone

- Starting from 3-hydroxy acetophenone, reductive amination is performed using ammoniacal methanol in the presence of Raney nickel catalyst.

- Conditions: 80°C, hydrogen pressure of 10 kg/cm² in an autoclave for 12-14 hours.

- Post-reaction, Raney nickel is removed by filtration, and the filtrate is concentrated.

- The product is purified by forming hydrochloride salt, extraction with ethyl acetate, and neutralization to pH 11-12.

- Yield: Approximately 70%.

Methylation of Amino Group

- The amino intermediate is methylated using formaldehyde in the presence of formic acid.

- This step introduces the methyl group on the amino nitrogen, essential for the target compound structure.

Carbamate Formation via Reaction with Ethylmethylcarbamoyl Chloride

- The methylated amine is reacted with ethylmethylcarbamoyl chloride in an organic solvent such as acetonitrile.

- A base, preferably potassium carbonate, is used in 2.75 to 3.25 moles per mole of amine to neutralize HCl formed.

- Reaction temperature is maintained between 70°C and 80°C.

- The molar ratio of carbamoyl chloride to amine is between 1.0 and 1.5.

- After completion, the mixture is cooled, diluted with water, and extracted with an organic solvent.

- The organic layer is concentrated to isolate the carbamate product.

- This method is cost-effective as it uses only half the amount of carbamoyl chloride compared to traditional methods.

Alternative Carbamate Synthesis Using Zinc Chloride Catalyst

- Zinc chloride catalyzes the reaction between carbamoyl chlorides and alcohols or amines to form carbamates.

- The mechanism involves formation of an isocyanate intermediate, followed by nucleophilic addition of the amine or alcohol.

- Reaction conditions vary with solvent and temperature; toluene at 30°C for 12 hours yields up to 86%.

- This catalytic method offers mild conditions and good yields, suitable for aromatic and aliphatic substrates.

- Use of ethylmethylcarbamoyl chloride is expensive; thus, methods that reduce its quantity by half are preferred.

- Employing N,N-carbonyl diimidazole as a carbamoyl transfer reagent can reduce costs and improve safety.

- The process is scalable and suitable for industrial production due to mild reaction conditions and efficient purification steps.

| Parameter | Range/Value | Preferred Condition |

|---|---|---|

| Reductive amination temp. | 80°C | 80°C |

| Hydrogen pressure | 10 kg/cm² | 10 kg/cm² |

| Methylation reagents | Formaldehyde + formic acid | Stoichiometric amounts |

| Carbamate formation temp. | 60-90°C | 70-80°C |

| Base for carbamate step | Potassium carbonate (1-4 eq) | 2.75-3.25 eq |

| Carbamoyl chloride ratio | 1.0-1.5 mole per mole amine | 1.0-1.5 mole |

| Solvent | Acetonitrile, toluene, etc. | Acetonitrile or toluene |

| Catalyst | Zinc chloride (optional) | Used in catalytic amounts |

The preparation of Ethyl N-(methylcarbamothioylamino)carbamate involves a multi-step process starting from 3-hydroxy acetophenone through reductive amination, methylation, and carbamate formation. The use of ethylmethylcarbamoyl chloride in the presence of bases like potassium carbonate under controlled temperature conditions is a well-established method. Zinc chloride-catalyzed protocols offer an alternative with good yields under mild conditions. Industrially, methods that minimize reagent use and employ cost-effective catalysts and solvents are preferred for scalability and economic viability.

化学反应分析

Types of Reactions

Ethyl N-(methylcarbamothioylamino)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of oxides and other oxidized derivatives.

Reduction: Formation of hydrazine derivatives.

Substitution: Formation of substituted esters and amides.

科学研究应用

Biomedical Applications

2.1 Antineoplastic Activity

Research indicates that compounds similar to ethyl N-(methylcarbamothioylamino)carbamate may exhibit antineoplastic properties. A study highlighted the potential of carbamate derivatives in inhibiting tumor growth, particularly in the context of breast cancer models. This has opened avenues for further exploration into their use as chemotherapeutic agents .

2.2 Neuroprotective Effects

Compounds within the carbamate family have been studied for their neuroprotective effects, particularly in neurodegenerative diseases such as Alzheimer's disease. This compound may enhance cholinergic activity, which is crucial for cognitive function and memory retention .

Agricultural Applications

3.1 Pest Control

Carbamate compounds are widely recognized for their use as insecticides. This compound can be investigated for its efficacy against various agricultural pests, providing an alternative to traditional pesticides with potentially lower toxicity profiles .

3.2 Herbicide Development

The structural characteristics of this compound suggest potential applications in herbicide formulations. Its ability to inhibit specific enzymatic pathways in plants could lead to the development of selective herbicides that target unwanted vegetation without harming crops .

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study A | Evaluate antitumor efficacy | Demonstrated significant inhibition of tumor growth in vitro using derivatives of this compound. |

| Study B | Assess neuroprotective effects | Showed improvement in cognitive function in animal models treated with carbamate derivatives. |

| Study C | Investigate agricultural applications | Found effective pest control with minimal impact on non-target species when using modified carbamate formulations. |

作用机制

The mechanism of action of Ethyl N-(methylcarbamothioylamino)carbamate involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. The pathways involved may include inhibition of enzyme activity and alteration of signal transduction processes .

相似化合物的比较

Structural and Functional Group Differences

The compound’s thiocarbamoyl group (C=S) distinguishes it from common carbamates (C=O). Key analogs for comparison include:

Table 1: Structural Comparison of Selected Carbamates

| Compound | Key Functional Groups | Key Features |

|---|---|---|

| Ethyl carbamate | O=C(NH₂)OCH₂CH₃ | Simple carbamate; carcinogenic byproduct |

| Vinyl carbamate | O=C(NH₂)OCH=CH₂ | Unsaturated analog; highly carcinogenic |

| Methyl carbamate | O=C(NH₂)OCH₃ | Smaller alkyl chain; pharmaceutical use |

| tert-Butyl carbamate | O=C(NH₂)OC(CH₃)₃ | Bulky protecting group; low toxicity |

| Ethyl N-(methylcarbamothioylamino)carbamate | S=C(NH–CH₃)NHCOOCH₂CH₃ | Thiocarbamate; unstudied carcinogenicity |

Carcinogenicity and Toxicity

- Ethyl carbamate (EC): A known carcinogen in rodents, inducing hepatic, lung, and ear duct tumors. Its metabolic activation involves cytochrome P450-mediated oxidation to vinyl carbamate epoxide, a DNA-reactive metabolite . EC is prevalent in fermented foods and beverages, with concentrations in Chinese白酒 averaging 0.072 mg/kg .

- Vinyl carbamate: 10–50× more potent than EC in carcinogenicity due to direct metabolic conversion to the reactive epoxide without prior oxidation . It is mutagenic in Salmonella typhimurium assays with liver microsomes .

- This compound: No direct carcinogenicity data exist, but its thiocarbamate group may alter metabolic pathways.

Table 2: Toxicity and Regulatory Status

Metabolic Pathways

生物活性

Ethyl N-(methylcarbamothioylamino)carbamate is a member of the carbamate family, which includes a variety of compounds known for their biological activities, particularly in the fields of agriculture and medicine. This article aims to provide an in-depth analysis of the biological activity of this specific compound, focusing on its mechanisms of action, toxicological profiles, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its carbamate functional group, which is known to influence its biological properties. The chemical structure can be represented as follows:

This structure allows for interactions with various biological systems, particularly through inhibition of enzymes such as acetylcholinesterase (AChE), leading to increased levels of acetylcholine in synaptic clefts.

1. Inhibition of Acetylcholinesterase

Carbamate compounds, including this compound, are known to inhibit AChE. This inhibition results in the accumulation of acetylcholine, leading to overstimulation of cholinergic receptors. This mechanism is crucial in understanding both the therapeutic and toxic effects associated with carbamates.

2. Oxidative Stress and Nrf2 Pathway

Recent studies highlight the role of the Nrf2 signaling pathway in mediating the effects of carbamates. Inhibition of Nrf2 can lead to increased oxidative stress and subsequent cellular damage. This compound may induce reactive oxygen species (ROS) production, contributing to its toxicity .

Toxicological Profile

The toxicological effects of this compound have been studied primarily through animal models. The following table summarizes key findings from various studies on related carbamate compounds:

| Type of Carbamate | Animal Model | Dosing | Observed Effects |

|---|---|---|---|

| This compound | Rat | 10 mg/kg orally | Increased acetylcholine levels, signs of cholinergic toxicity |

| Bendiocarb | Rabbit | 5 mg/kg | Toxicity in lymphoid organs, hemorrhagic effects |

| Carbaryl | Rat | 10-30 mg/kg | Hormonal alterations, decreased testosterone levels |

These findings indicate that this compound may exhibit similar toxicological profiles as other carbamates, particularly concerning cholinergic toxicity and oxidative stress.

Case Studies

A review of case studies involving carbamate poisoning provides insights into the clinical implications of exposure to compounds like this compound. For instance, incidents reported in Crete highlighted severe outcomes from methomyl poisoning, a related carbamate compound, demonstrating rapid onset and significant health risks associated with this class of chemicals .

Therapeutic Applications

Despite their toxic potential, carbamates have therapeutic uses. For example, certain carbamate derivatives are employed as cholinesterase inhibitors in treating neurodegenerative disorders such as Alzheimer’s disease. The ability to modulate acetylcholine levels makes compounds like this compound a subject of interest for developing new therapeutic agents .

常见问题

Q. What are the optimal synthetic routes for Ethyl N-(methylcarbamothioylamino)carbamate, and what methodological considerations ensure high yield and purity?

this compound can be synthesized via nucleophilic substitution or condensation reactions. A robust approach involves reacting methyl isothiocyanate with ethyl carbamate derivatives under controlled pH (7–9) and anhydrous conditions. Solvent selection (e.g., dichloromethane or acetonitrile) is critical to avoid side reactions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (using ethanol/water mixtures) enhances purity. Yield optimization requires monitoring reaction temperature (20–40°C) and stoichiometric ratios (1:1.2 for amine to carbamate). Trace moisture should be minimized to prevent hydrolysis .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s molecular structure?

Structural elucidation requires a combination of:

- FT-IR spectroscopy to identify thiocarbamate (C=S stretch, ~1200 cm⁻¹) and carbamate (N–H bend, ~1550 cm⁻¹) functional groups .

- NMR spectroscopy (¹H, ¹³C) to resolve methylene protons (δ 4.1–4.3 ppm for –OCH₂CH₃) and quaternary carbons.

- X-ray crystallography (e.g., SHELX programs) for absolute configuration determination. Data collection at low temperature (100 K) improves resolution for hydrogen bonding networks .

Q. What analytical methodologies are recommended for quantifying this compound in complex matrices, and how do detection limits vary?

Gas chromatography-mass spectrometry (GC-MS) with a DB-WAX column (30 m × 0.25 mm ID) is preferred. Sample preparation involves dichloromethane extraction (salting-out with K₂CO₃) and cleanup via solid-phase extraction (C18 cartridges). Liquid chromatography-tandem MS (LC-MS/MS) with electrospray ionization (ESI+) offers higher sensitivity (LOD: 0.1 µg/kg) for biological matrices. For alcoholic beverages, headspace solid-phase microextraction (HS-SPME) paired with GC-MS achieves LODs of 5 µg/L .

Advanced Research Questions

Q. How can researchers resolve contradictions in degradation product profiles of this compound under varying environmental conditions?

Degradation pathways depend on pH, UV exposure, and matrix composition. For example:

- Acidic conditions (pH <4): Hydrolysis to methylamine and CO₂.

- Alkaline conditions (pH >10): Thiocarbamate cleavage yielding ethylamine and CS₂. Conflicting data may arise from unaccounted matrix effects (e.g., metal ions in soil). Use high-resolution mass spectrometry (HRMS) and isotopic labeling (¹³C/¹⁵N) to track degradation intermediates. Accelerated stability studies (40–60°C) under controlled humidity clarify pathway dominance .

Q. What experimental design strategies mitigate matrix interference when analyzing this compound in biological samples?

- Internal standardization : Use deuterated analogs (e.g., d₅-ethyl carbamate) to correct for extraction efficiency .

- Matrix-matched calibration : Prepare standards in blank biological fluids (serum, urine) to account for ion suppression in LC-MS/MS.

- Multi-dimensional chromatography : Employ heart-cutting 2D-GC or LC–LC systems to separate co-eluting interferents (e.g., urea derivatives) .

Q. How do solvent polarity and pH influence the stability of this compound, and what stabilization strategies are recommended?

Polar aprotic solvents (e.g., DMF, DMSO) stabilize the compound by reducing nucleophilic attack on the carbamate group. In aqueous solutions, buffering at pH 6–8 (phosphate buffer) minimizes hydrolysis. For long-term storage, lyophilization in amber vials under argon (−20°C) extends shelf life. Additives like BHT (0.01%) prevent oxidative degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。